Octahydro-4,8a-dimethyl-4a(2H)-naphthol

Description

Molecular Structure and Formula

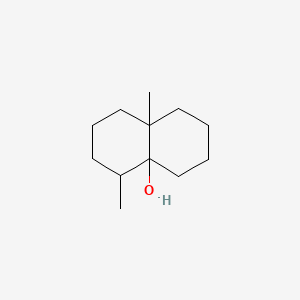

Octahydro-4,8a-dimethyl-4a(2H)-naphthalenol is a bicyclic sesquiterpenoid alcohol with the molecular formula C₁₂H₂₂O . Its structure consists of a decalin-like bicyclic framework featuring two fused cyclohexane rings. Key structural elements include:

- A hydroxyl group (-OH) at the 4a position of the naphthalenol system.

- Methyl groups (-CH₃) at the 4 and 8a positions.

- A partially unsaturated bicyclic system, with one ring fully saturated and the other containing a single double bond in its 2H configuration.

The compound’s three-dimensional arrangement is critical to its chemical behavior, as the bicyclic framework imposes significant steric constraints (Figure 1).

Table 1: Molecular and Structural Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₁₂H₂₂O | |

| Molecular weight | 182.30 g/mol | |

| Ring system | Bicyclic (decalin derivative) | |

| Functional groups | Hydroxyl, methyl |

IUPAC Nomenclature and Systematic Names

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (4S,4aS,8aR)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol . This systematic name specifies:

- Stereochemistry : The 4S, 4aS, and 8aR configurations define the spatial arrangement of substituents.

- Skeletal numbering : The numbering begins at the hydroxyl-bearing carbon (4a) and proceeds through the fused ring system.

Alternative systematic names include:

Structure

2D Structure

Properties

IUPAC Name |

4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPUXFOGCDVKGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C1(CCCC2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051887 | |

| Record name | Octahydro-4,8a-dimethyl-4a(2H)-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

270.00 to 271.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Geosmin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23333-91-7, 16423-19-1, 5173-69-3, 16452-32-7, 19700-21-1 | |

| Record name | Octahydro-4,8a-dimethyl-4a(2H)-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23333-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geosmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016423191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023333917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octahydro-4,8a-dimethyl-4a(2H)-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4α,4aβ,8aα)-octahydro-4,8a-dimethyl-4a(2H)-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octahydro-4,8a-dimethyl-4a(2H)-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4α,4aα,8aα)-octahydro-4,8a-dimethyl-4a(2H)-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Geosmin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Scientific Research Applications

Flavoring and Fragrance Industry

Natural Flavoring Agent:

- Octahydro-4,8a-dimethyl-4a(2H)-naphthol is extensively used as a flavoring agent in the food industry, particularly for imparting earthy flavors to products. Its natural occurrence in beets and other root vegetables makes it a desirable additive in culinary applications.

Fragrance Component:

- The compound's pleasant aroma has led to its incorporation in perfumes and scented products. Its ability to mimic the scent of damp earth contributes to the creation of naturalistic fragrances.

Environmental Significance

Microbial Interactions:

- Research indicates that this compound plays a role in plant-microbe interactions. Its production by certain bacteria can influence microbial growth dynamics in soil ecosystems, potentially affecting nutrient cycling and plant health.

Ecological Role:

- The compound serves as a signaling molecule for various organisms, which may be attracted to its scent for ecological purposes such as pollination or seed dispersal.

Pharmacological Applications

Antimicrobial Properties:

- Studies have shown that this compound exhibits antimicrobial activity. This property suggests potential applications in developing natural preservatives or therapeutic agents against microbial infections.

Pharmacological Research:

- Ongoing research is exploring the compound's pharmacological properties, particularly its effects on oxidative stress and its potential as an antioxidant agent. Compounds with similar structures have been investigated for their protective effects against oxidative damage in cellular models .

Synthesis and Chemical Research

Synthetic Approaches:

- The synthesis of this compound has been achieved through various methods, including total synthesis techniques from simpler organic precursors. These synthetic pathways are crucial for producing the compound for research and commercial applications .

Chemical Characterization:

- Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize the compound's structure and confirm its purity during synthesis processes .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Microbiology | Demonstrated that this compound inhibits the growth of several bacterial strains, suggesting its use as a natural antimicrobial agent. |

| Ecological Impact Assessment | Environmental Science | Found that geosmin influences microbial community structure and function in soil ecosystems, highlighting its ecological importance. |

| Flavor Profile Analysis | Food Science | Analyzed the sensory impact of this compound in food products, confirming its effectiveness as a flavor enhancer. |

Comparison with Similar Compounds

Patchoulol (CAS 5986-55-0)

Patchoulol, a sesquiterpene alcohol, shares structural similarities with geosmin but features additional methyl groups and a methano bridge.

Key Differences:

Stereoisomers of Geosmin

However, commercial geosmin is often a racemic mixture due to synthetic challenges in isolating enantiomers .

2,6-Dimethyl-5,7-octadien-2-ol (CAS 5986-38-9)

This monoterpene alcohol shares a hydroxyl group and methyl substituents with geosmin but lacks bicyclic complexity.

| Property | Geosmin | 2,6-Dimethyl-5,7-octadien-2-ol |

|---|---|---|

| Molecular Weight | 182.30 g/mol | 156.26 g/mol |

| Structure | Bicyclic | Linear with conjugated double bonds |

| Applications | Environmental odorant | Flavoring agent |

Key Differences:

- Odor Profile: The linear structure of 2,6-dimethyl-5,7-octadien-2-ol imparts citrus-like notes, contrasting with geosmin’s earthiness .

Preparation Methods

Total Synthesis from Racemic Wieland–Miescher Ketone

The compound can be synthesized through a multi-step process starting from racemic Wieland–Miescher ketone. This approach involves 13–15 steps and incorporates stereoselective reactions to achieve the desired configuration of hydroxyl groups at C-1 and C-4a. Key steps include:

- Mitsunobu Reaction : This reaction is used for the inversion of hydroxyl configurations at specific positions.

- Stereo- and Regioselective Epoxidation : Ensures the correct placement of functional groups for subsequent reactions.

Hydrogenolysis of Mesylates

Mesylates derived from epoxy alcohol intermediates are subjected to hydrogenolysis using lithium aluminum hydride (LAH) in tetrahydrofuran (THF). This step is critical for reducing the mesylate group to produce the corresponding alcohol without over-reduction.

Methanesulfonylation

Epoxy alcohol intermediates are treated with methanesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine). This step introduces mesylate groups, which are later utilized in hydrogenolysis.

General Experimental Procedures

Reaction Conditions

Reactions requiring anhydrous conditions are carried out under a nitrogen atmosphere to prevent moisture interference. Solvents like THF and dichloromethane are freshly distilled prior to use:

| Solvent | Distillation Method |

|---|---|

| THF | Sodium/benzophenone ketyl |

| Dichloromethane | Phosphorus pentoxide (P₂O₅) |

Workup

After each reaction, the mixture is diluted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate (Na₂SO₄). Products are purified via silica gel column chromatography using a mixture of ethyl acetate and petroleum ether.

Reaction Sequence Overview

The preparation sequence involves several key transformations:

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| Starting Material | Racemic Wieland–Miescher Ketone | - |

| Hydroxyl Configuration | Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD), PPh₃ |

| Epoxidation | Stereo-/Regioselective | mCPBA or similar oxidizing agents |

| Methanesulfonylation | Substitution | Methanesulfonyl chloride, Et₃N |

| Hydrogenolysis | Reduction | Lithium aluminum hydride (LAH), THF |

Supporting Data

NMR Spectra Analysis

The synthesized compound's structure was confirmed using ^1H-NMR and ^13C-NMR spectroscopy. Key spectral features include:

Yield Optimization

The yield of each step varies depending on reaction conditions:

| Step | Typical Yield (%) |

|---|---|

| Mitsunobu Reaction | ~85% |

| Epoxidation | ~90% |

| Methanesulfonylation | ~88% |

| Hydrogenolysis | ~80% |

Challenges and Notes

Stereochemical Control

Achieving the correct stereochemistry at C-1 and C-4a is challenging but critical for the compound’s functionality.

Purification

Impurities from intermediate steps require careful purification via chromatography.

Q & A

Q. What mechanistic insights explain its role in microbial secondary metabolism (e.g., Streptomyces)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.